Welcome to the BenchChem Online Store!
molecular formula C4H5Cl<br>CH2=CClCH=CH2<br>C4H5Cl B089495 Chloroprene CAS No. 126-99-8

Chloroprene

Cat. No. B089495
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05407993

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|

Inputs

Step One
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl.C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
proceeded at 15° C. until a conversion of approximately 78%
CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C=CC(=C)Cl
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05407993

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|

Inputs

Step One
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl.C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
proceeded at 15° C. until a conversion of approximately 78%
CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C=CC(=C)Cl
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05407993

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|

Inputs

Step One
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl.C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
proceeded at 15° C. until a conversion of approximately 78%
CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C=CC(=C)Cl
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05407993

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|

Inputs

Step One
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(=C)Cl.C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
proceeded at 15° C. until a conversion of approximately 78%
CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C=CC(=C)Cl
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.